(2-Chlorophenyl)(phenyl)methanone

Catalog No.
S1527224
CAS No.
5162-03-8
M.F
C13H9ClO
M. Wt
216.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Chlorophenyl)(phenyl)methanone

CAS Number

5162-03-8

Product Name

(2-Chlorophenyl)(phenyl)methanone

IUPAC Name

(2-chlorophenyl)-phenylmethanone

Molecular Formula

C13H9ClO

Molecular Weight

216.66 g/mol

InChI

InChI=1S/C13H9ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H

InChI Key

VMHYWKBKHMYRNF-UHFFFAOYSA-N

SMILES

Array

Synonyms

(2-Chlorophenyl)(phenyl)methanone; 2-Benzoylphenyl Chloride; 2-CBP; 2-Chlorophenyl Phenyl Ketone; NSC 62529; o-Chlorobenzophenone;

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl

The exact mass of the compound 2-Chlorobenzophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62529. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2-Chlorophenyl)(phenyl)methanone (CAS: 5162-03-8), commonly known as 2-chlorobenzophenone, is an ortho-halogenated aromatic ketone utilized as a synthetic building block and UV photoinitiator . Featuring a chlorine atom at the ortho position of one phenyl ring, this compound provides specific steric hindrance and electronic properties that differentiate its reactivity from unsubstituted benzophenone. It is a precursor in the synthesis of active pharmaceutical ingredients (APIs) such as clofedanol, and serves as a specialized photoinitiator in polymer chemistry. With a melting point of 44-47 °C, it offers processability for industrial formulations requiring lower-temperature melt characteristics .

Substituting 2-chlorobenzophenone with its para-isomer (4-chlorobenzophenone) or unsubstituted benzophenone fundamentally alters both downstream reactivity and physical handling. The ortho-chloro group introduces steric bulk adjacent to the carbonyl carbon, which directs regioselectivity in nucleophilic additions and suppresses unwanted side reactions during the synthesis of bulky hemilabile ligands [1]. Furthermore, the ortho-substitution disrupts crystal lattice symmetry, lowering the melting point by approximately 30 °C compared to the para-isomer, which changes its solubility kinetics and melt-blending profile in photoinitiator formulations . In photochemical applications, the specific halogen and its position dictate the compound's resistance to photosubstitution in acidic media, making generic substitution unviable for targeted UV-curing systems [2].

Organometallic Addition Yield in Ligand Synthesis

In the synthesis of pyridinyl-methanol ligands for high-temperature Ruthenium metathesis catalysts, the steric and electronic profile of the benzophenone precursor directly impacts the yield of the nucleophilic addition step. Reacting the lithium salt of 2-bromopyridine with 2-chlorobenzophenone yields 89% of 1-(2'-chlorophenyl)-1-phenyl-1-(2'-pyridinyl)-methanol[1]. In contrast, using 4-chlorobenzophenone yields 80%, and unsubstituted benzophenone yields 48% under identical conditions [1].

Evidence DimensionNucleophilic addition yield (pyridinyl lithium salt)
Target Compound Data89% yield
Comparator Or Baseline4-chlorobenzophenone (80% yield); Benzophenone (48% yield)
Quantified Difference+9% vs para-isomer; +41% vs unsubstituted baseline
Conditions-20 °C to room temperature, THF solvent, argon atmosphere

The ortho-chloro substitution maximizes nucleophilic addition yields, improving the manufacturing efficiency of hemilabile ligands for metathesis catalysts.

Thermal Processability and Melting Point Depression

The position of the chlorine substituent on the benzophenone core drastically alters the crystal packing and thermal properties of the material. 2-Chlorobenzophenone exhibits a melting point of 44-47 °C . In direct comparison, the para-substituted analog, 4-chlorobenzophenone, has a significantly higher melting point of 75-77 °C . This disruption of molecular symmetry in the ortho-isomer reduces the energy required for phase transition.

Evidence DimensionMelting point
Target Compound Data44-47 °C
Comparator Or Baseline4-chlorobenzophenone (75-77 °C)
Quantified Difference30 °C reduction in melting point
ConditionsStandard atmospheric pressure (101.3 kPa)

The lower melting point enables lower-temperature melt processing and easier dissolution in solvent systems during the industrial formulation of photoinitiators.

Photochemical Stability in Acidic Aqueous Media

Halogenated benzophenones are used as photoinitiators and photoremovable protecting groups, but their stability in acidic environments varies by substituent. Time-resolved spectroscopy studies demonstrate that while 2-fluorobenzophenone undergoes efficient photosubstitution in 1.00 M HClO4 acidic aqueous solutions, 2-chlorobenzophenone is highly resistant to this degradation pathway[1]. The larger atomic radius and distinct electronegativity of the ortho-chloro group prevent the nucleophilic photosubstitution reaction that degrades the fluoro-analog.

Evidence DimensionPhotosubstitution reactivity in acid
Target Compound DataResistant to photosubstitution
Comparator Or Baseline2-fluorobenzophenone (efficient photosubstitution/degradation)
Quantified DifferenceQualitative suppression of the photosubstitution pathway
Conditions1.00 M HClO4 in CH3CN/H2O (1:1 by volume) under UV irradiation

For applications requiring a stable photoinitiator in highly acidic media, the ortho-chloro variant prevents unwanted degradation pathways.

Precursor for Bulky Hemilabile Ligands in Metathesis Catalysts

Leveraging its high nucleophilic addition yields compared to para-isomers, 2-chlorobenzophenone is utilized as a precursor for synthesizing pyridinyl-methanol ligands used in high-temperature Ruthenium alkene metathesis catalysts [1].

Acid-Resistant Photoinitiator Formulations

Due to its resistance to photosubstitution in highly acidic aqueous environments—unlike its fluoro-substituted analogs—this compound is suited as a UV photoinitiator or photoremovable protecting group in low-pH polymerization systems [2].

Low-Temperature Melt-Processed UV Coatings

Benefiting from a melting point of 44-47 °C, 2-chlorobenzophenone can be integrated into UV-curable coatings and adhesives that require low-temperature blending, avoiding the thermal requirements associated with higher-melting photoinitiators like 4-chlorobenzophenone .

API Synthesis and Impurity Profiling

As a direct structural intermediate, it is essential for the synthesis of pharmaceuticals such as clofedanol and serves as a reference standard (Clotrimazole EP Impurity E) for quality control in pharmaceutical manufacturing.

XLogP3

4

Hydrogen Bond Acceptor Count

1

Exact Mass

216.0341926 Da

Monoisotopic Mass

216.0341926 Da

Heavy Atom Count

15

UNII

DU8B664MRJ

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51330-06-4
5162-03-8

Wikipedia

2-Chlorobenzophenone

General Manufacturing Information

Methanone, (2-chlorophenyl)phenyl-: ACTIVE

Dates

Last modified: 08-15-2023
Kinney et al. A general approach to intermolecular carbonylation of arene C-H bonds to ketones through catalytic aroyl triflate formation. Nature Chemistry, doi: 10.1038/nchem.2903, published online 11 December 2017

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